molecular formula C18H19ClN2O4S B2827225 methyl 7-((2-chlorophenyl)methylsulfonamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate CAS No. 1448128-66-2

methyl 7-((2-chlorophenyl)methylsulfonamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate

Cat. No. B2827225
CAS RN: 1448128-66-2
M. Wt: 394.87
InChI Key: BULAUEIXYAXAOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 7-((2-chlorophenyl)methylsulfonamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a useful research compound. Its molecular formula is C18H19ClN2O4S and its molecular weight is 394.87. The purity is usually 95%.
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Scientific Research Applications

Inhibition of Phenylethanolamine N-methyltransferase (PNMT)

  • Research has explored compounds related to methyl 7-((2-chlorophenyl)methylsulfonamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate for their ability to inhibit PNMT, an enzyme involved in the biosynthesis of epinephrine from norepinephrine. One study examined the role of the acidic hydrogen in imparting selectivity toward inhibition of PNMT compared to the alpha 2-adrenoceptor, highlighting the importance of the acidic hydrogen on the selectivity of the compounds (Grunewald et al., 1997). Another research focused on the design and synthesis of tetrahydroisoquinoline-7-sulfonanilides as inhibitors of PNMT and their structure-activity relationship, contributing to the understanding of the molecular features required for PNMT inhibition (Blank et al., 1980).

Interaction with Protein Kinases

  • Isoquinolinesulfonamides have been identified as potent inhibitors of cyclic nucleotide-dependent protein kinases, including cAMP-dependent and cGMP-dependent protein kinases, as well as protein kinase C. These compounds exhibit significant inhibitory effects by directly interacting with the active center of the enzyme, which underscores their potential as tools for studying protein kinase-mediated processes (Hidaka et al., 1984).

Novel Extraction Reagents

  • The potential use of sulfonamidoquinoline derivatives as chelate extraction reagents in an ionic liquid extraction system was investigated, demonstrating their superior extractability in the ionic liquid system compared to traditional solvents. This research highlights the versatility of such compounds in analytical chemistry applications (Ajioka et al., 2008).

Anticancer Activities

  • A study on novel 4-aminoquinoline derivatives designed and synthesized to enhance their anticancer activities highlighted one compound as particularly promising. This compound exhibited effectiveness against a wide range of cancers and showed a preference for cancer cells over non-cancer cells, suggesting potential for less toxicity in normal cells (Solomon et al., 2019).

Synthesis of Aza-heterocycles

  • Alpha-sulfinylenamides were used in radical cyclizations to produce stable bicyclic and tricyclic aldimines and ketimines, demonstrating a novel method for the synthesis of fused isoquinoline lactams. This method shows potential for the assembly of natural product scaffolds and highlights the utility of sulfinylamides in organic synthesis (Padwa et al., 2002).

properties

IUPAC Name

methyl 7-[(2-chlorophenyl)methylsulfonylamino]-3,4-dihydro-1H-isoquinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O4S/c1-25-18(22)21-9-8-13-6-7-16(10-15(13)11-21)20-26(23,24)12-14-4-2-3-5-17(14)19/h2-7,10,20H,8-9,11-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BULAUEIXYAXAOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCC2=C(C1)C=C(C=C2)NS(=O)(=O)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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